molecular formula C16H14O2 B12486664 3-(3-Phenylprop-2-enoxy)benzaldehyde

3-(3-Phenylprop-2-enoxy)benzaldehyde

Cat. No.: B12486664
M. Wt: 238.28 g/mol
InChI Key: HVDDIFSUJMSXNM-UHFFFAOYSA-N
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Description

3-(3-Phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a benzaldehyde group attached to a phenylprop-2-enoxy moiety

Properties

IUPAC Name

3-(3-phenylprop-2-enoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-10,12-13H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDDIFSUJMSXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 3-(3-Phenylprop-2-enoxy)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylprop-2-enoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenylprop-2-enoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 3-(3-Phenylprop-2-enoxy)benzoic acid.

    Reduction: 3-(3-Phenylprop-2-enoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Phenylprop-2-enoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Phenylprop-2-enoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenylprop-2-enoxy)benzoic acid
  • 3-(3-Phenylprop-2-enoxy)benzyl alcohol
  • 3-(3-Phenylprop-2-enoxy)benzene

Uniqueness

3-(3-Phenylprop-2-enoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a phenylprop-2-enoxy moiety.

Biological Activity

3-(3-Phenylprop-2-enoxy)benzaldehyde, also known as 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, is an organic compound characterized by its unique aromatic structure and functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}O2_{2}
  • Molecular Weight : Approximately 250.29 g/mol
  • Functional Groups : Contains an aldehyde group (-CHO) and an allyloxy group (-O-C(=CH₂)-C₆H₅).

Antimicrobial Properties

Research indicates that 3-(3-Phenylprop-2-enoxy)benzaldehyde exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Anticancer Activity

In vitro studies have shown that 3-(3-Phenylprop-2-enoxy)benzaldehyde possesses anticancer properties. It has been tested against several cancer cell lines, revealing promising results:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis
MCF-7 (Breast Cancer)30Cell cycle arrest at G2/M phase
A549 (Lung Cancer)35Inhibition of proliferation

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

The biological activity of 3-(3-Phenylprop-2-enoxy)benzaldehyde is thought to arise from its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This interaction may modulate critical biochemical pathways involved in microbial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including 3-(3-Phenylprop-2-enoxy)benzaldehyde. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its counterparts, suggesting a potential mechanism linked to its structural attributes .
  • Cancer Cell Line Analysis : In a comparative analysis involving multiple anticancer agents, 3-(3-Phenylprop-2-enoxy)benzaldehyde was found to be more effective than traditional chemotherapeutics in inducing apoptosis in HeLa cells. The study highlighted the compound's ability to activate caspase pathways, thereby promoting programmed cell death .

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